

# Definitive Spectroscopic Identification of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Ethyl-1,1-dimethylcyclopentane

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A comprehensive analysis of spectroscopic data for the unambiguous identification of **2-Ethyl-1,1-dimethylcyclopentane** is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative view of its mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data against several structural isomers, facilitating its definitive identification.

For the precise characterization of chemical entities, a multi-technique spectroscopic approach is indispensable. This guide focuses on the unique spectral features of **2-Ethyl-1,1-dimethylcyclopentane** and contrasts them with those of its isomers, including 1,2-diethylcyclopentane, 1,3-diethylcyclopentane, 1-ethyl-2-methylcyclopentane, and 1,1,2-trimethylcyclopentane. While experimental mass spectrometry and infrared spectroscopy data are available, experimental  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **2-Ethyl-1,1-dimethylcyclopentane** are not readily found in public databases. To address this, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data have been generated using established computational methods to provide a complete spectroscopic profile.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Ethyl-1,1-dimethylcyclopentane** and its selected isomers.

### Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane** is characterized by a specific fragmentation pattern that can be used for its identification. A comparison with its isomers reveals distinguishing features in the relative abundances of key fragments.

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
2-Ethyl-1,1-dimethylcyclopentane	126	97	111, 83, 69, 55, 41 <sup>[1]</sup>
1,2-diethylcyclopentane	126	97	111, 83, 69, 55, 41
1,3-diethylcyclopentane	126	97	111, 83, 69, 55, 41
1-ethyl-2-methylcyclopentane	112	83	97, 69, 55, 41 <sup>[2]</sup>
1,1,2-trimethylcyclopentane	112	97	83, 69, 55, 41 <sup>[3]</sup>

Note: While the major fragment ions can be similar, the relative intensities of these peaks are crucial for distinguishing between isomers.

## Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups and the overall structure of a molecule. For alkanes, the C-H stretching and bending vibrations are the most prominent features.

Compound	C-H Stretching (cm <sup>-1</sup> )	C-H Bending (cm <sup>-1</sup> )
2-Ethyl-1,1-dimethylcyclopentane	~2950-2850	~1465, ~1375
1,2-diethylcyclopentane	~2950-2850	~1465, ~1375
1,3-diethylcyclopentane	~2950-2850	~1465, ~1375
1-ethyl-2-methylcyclopentane	~2950-2850	~1465, ~1375[4]
1,1,2-trimethylcyclopentane	~2950-2850	~1465, ~1375[5]

Note: The IR spectra of these saturated hydrocarbons are very similar. Subtle differences in the fingerprint region (below 1500 cm<sup>-1</sup>) may be used for differentiation, but are often not sufficient for definitive identification alone.

## Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the absence of publicly available experimental NMR data for **2-Ethyl-1,1-dimethylcyclopentane**, predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are provided below. These predictions were generated using online NMR prediction tools.[6][7] It is important to note that these are theoretical values and should be used as a guide for comparison with experimental data when it becomes available.

### Predicted <sup>1</sup>H NMR Chemical Shifts for **2-Ethyl-1,1-dimethylcyclopentane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH <sub>3</sub> (gem-dimethyl)	~0.85	s
CH <sub>3</sub> (gem-dimethyl)	~0.90	s
CH <sub>3</sub> (ethyl)	~0.95	t
CH <sub>2</sub> (ring)	~1.2-1.6	m
CH (ring)	~1.7	m
CH <sub>2</sub> (ethyl)	~1.3	m

Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Ethyl-1,1-dimethylcyclopentane**

Carbon	Predicted Chemical Shift (ppm)
C1 (quaternary)	~40
C2 (CH)	~50
C3 (CH <sub>2</sub> )	~25
C4 (CH <sub>2</sub> )	~30
C5 (CH <sub>2</sub> )	~45
CH <sub>3</sub> (gem-dimethyl)	~25
CH <sub>3</sub> (gem-dimethyl)	~30
CH <sub>2</sub> (ethyl)	~28
CH <sub>3</sub> (ethyl)	~12

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

### Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile hydrocarbons like **2-Ethyl-1,1-dimethylcyclopentane** is GC-MS.

- **Sample Preparation:** The sample is typically diluted in a volatile solvent such as hexane or pentane.
- **Gas Chromatography:** A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas.

- **Mass Spectrometry:** The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a mass-to-charge ratio ( $m/z$ ) range, typically from 40 to 300 amu.

## Fourier Transform Infrared (FTIR) Spectroscopy

For volatile liquids like **2-Ethyl-1,1-dimethylcyclopentane**, vapor phase FTIR is a suitable technique.

- **Sample Preparation:** A small amount of the liquid sample is injected into an evacuated gas cell.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty gas cell is also recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to obtain the infrared spectrum.

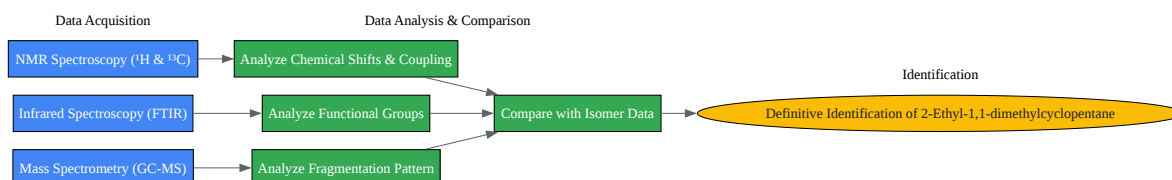
## Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of alkanes, high-resolution NMR spectroscopy is employed.

- **Sample Preparation:** The sample (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The NMR spectra are acquired on a high-field NMR spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

## Logical Workflow for Identification

The definitive identification of **2-Ethyl-1,1-dimethylcyclopentane** involves a systematic workflow that integrates data from multiple spectroscopic techniques.



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Figure 1. Workflow for the definitive identification of **2-Ethyl-1,1-dimethylcyclopentane**.

This guide provides a foundational set of spectroscopic data and methodologies to aid in the definitive identification of **2-Ethyl-1,1-dimethylcyclopentane**. The combination of mass spectrometry, infrared spectroscopy, and predicted NMR data, when compared with data from known isomers, offers a robust strategy for unambiguous characterization.

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